Cas no 894074-83-0 (Methyl 3-chloro-6-methylpicolinate)

Methyl 3-chloro-6-methylpicolinate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-chloro-6-methylpicolinate
- methyl 3-chloro-6-methylpyridine-2-carboxylate
- FT-0766309
- DTXSID301189250
- 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester
- SCHEMBL610102
- Methyl3-chloro-6-methylpicolinate
- SB53277
- Methyl 3-chloro-6-methyl-2-pyridinecarboxylate
- XUIMSHWQPOAENN-UHFFFAOYSA-N
- 894074-83-0
- DA-32704
-
- Inchi: InChI=1S/C8H8ClNO2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,1-2H3
- InChI Key: XUIMSHWQPOAENN-UHFFFAOYSA-N
- SMILES: CC1=NC(=C(C=C1)Cl)C(=O)OC
Computed Properties
- Exact Mass: 185.0243562g/mol
- Monoisotopic Mass: 185.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2Ų
- XLogP3: 2.1
Methyl 3-chloro-6-methylpicolinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM177559-5g |
methyl 3-chloro-6-methylpicolinate |
894074-83-0 | 95% | 5g |
$935 | 2022-03-01 | |
Chemenu | CM177559-10g |
methyl 3-chloro-6-methylpicolinate |
894074-83-0 | 95% | 10g |
$1496 | 2022-03-01 | |
Crysdot LLC | CD11026564-1g |
Methyl 3-chloro-6-methylpicolinate |
894074-83-0 | 95+% | 1g |
$462 | 2024-07-18 | |
Chemenu | CM177559-25g |
methyl 3-chloro-6-methylpicolinate |
894074-83-0 | 95% | 25g |
$2805 | 2021-08-05 | |
Chemenu | CM177559-1g |
methyl 3-chloro-6-methylpicolinate |
894074-83-0 | 95% | 1g |
$421 | 2022-03-01 | |
Chemenu | CM177559-25g |
methyl 3-chloro-6-methylpicolinate |
894074-83-0 | 95% | 25g |
$2805 | 2022-03-01 | |
Crysdot LLC | CD11026564-25g |
Methyl 3-chloro-6-methylpicolinate |
894074-83-0 | 95+% | 25g |
$2600 | 2024-07-18 | |
Crysdot LLC | CD11026564-5g |
Methyl 3-chloro-6-methylpicolinate |
894074-83-0 | 95+% | 5g |
$1037 | 2024-07-18 | |
Chemenu | CM177559-10g |
methyl 3-chloro-6-methylpicolinate |
894074-83-0 | 95% | 10g |
$1496 | 2021-08-05 | |
Chemenu | CM177559-1g |
methyl 3-chloro-6-methylpicolinate |
894074-83-0 | 95% | 1g |
$421 | 2021-08-05 |
Methyl 3-chloro-6-methylpicolinate Related Literature
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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5. Back matter
Additional information on Methyl 3-chloro-6-methylpicolinate
Methyl 3-chloro-6-methylpicolinate (CAS No. 894074-83-0): A Comprehensive Overview
Methyl 3-chloro-6-methylpicolinate, identified by the CAS number 894074-83-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in the development of novel therapeutic agents and as a key intermediate in synthetic chemistry. The meticulous arrangement of atoms in its molecular structure, particularly the presence of a chloro substituent and a methyl group on the picolinic acid backbone, imparts distinct chemical properties that make it a valuable candidate for further exploration.
The synthesis of Methyl 3-chloro-6-methylpicolinate involves a series of well-planned chemical transformations that highlight the ingenuity of modern organic synthesis techniques. The process typically begins with the functionalization of picolinic acid, where strategic substitution reactions are employed to introduce the chloro and methyl groups at specific positions. These modifications not only enhance the reactivity of the molecule but also open up avenues for further derivatization, making it a versatile building block in medicinal chemistry.
In recent years, significant advancements have been made in understanding the pharmacological properties of compounds derived from picolinic acid derivatives. Research has demonstrated that modifications at the 3-position and 6-position of picolinic acid can significantly alter the biological activity of the molecule. Specifically, the introduction of a chloro group at the 3-position and a methyl group at the 6-position, as seen in Methyl 3-chloro-6-methylpicolinate, has been shown to enhance its interaction with biological targets, potentially leading to improved therapeutic efficacy.
One of the most compelling aspects of Methyl 3-chloro-6-methylpicolinate is its potential role in the development of antimicrobial agents. Studies have indicated that picolinic acid derivatives exhibit broad-spectrum antimicrobial activity, making them attractive candidates for treating resistant bacterial infections. The structural features of Methyl 3-chloro-6-methylpicolinate, including its chloro and methyl substituents, are believed to contribute to its ability to disrupt bacterial cell wall synthesis and other critical metabolic pathways. This has prompted researchers to investigate its efficacy against various bacterial strains, including those that are resistant to conventional antibiotics.
The compound's utility extends beyond antimicrobial applications. Emerging research suggests that Methyl 3-chloro-6-methylpicolinate may have neuroprotective properties. Picolinic acid derivatives have been shown to modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's. The specific arrangement of functional groups in Methyl 3-chloro-6-methylpicolinate may enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells. Further preclinical studies are warranted to fully elucidate these potential therapeutic benefits.
In addition to its biological significance, Methyl 3-chloro-6-methylpicolinate serves as an important intermediate in synthetic chemistry. Its unique structure allows for diverse chemical modifications, enabling chemists to design novel molecules with tailored properties. The chloro group provides a handle for further functionalization via nucleophilic substitution reactions, while the methyl group can be used in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These attributes make it a valuable tool for constructing complex organic molecules, particularly in drug discovery programs.
The industrial production of Methyl 3-chloro-6-methylpicolinate requires stringent quality control measures to ensure consistency and purity. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and verify product integrity. These methods provide detailed insights into the compound's molecular structure and purity, ensuring that it meets the rigorous standards required for pharmaceutical applications.
The environmental impact of synthesizing and handling Methyl 3-chloro-6-methylpicolinate is also an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods, aligning with global initiatives aimed at sustainable chemistry.
In conclusion, Methyl 3-chloro-6-methylpicolinate (CAS No. 894074-83-0) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an attractive candidate for developing novel therapeutic agents, particularly in antimicrobial and neuroprotective treatments. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic laboratories and industrial settings.
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